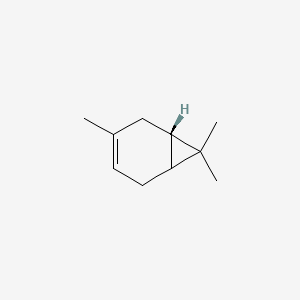
(1S)-(+)-3-Carene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-(+)-3-Carene is a bicyclic monoterpene, a naturally occurring compound found in the essential oils of various plants, particularly conifers. It has a distinct sweet and pungent odor, often described as resembling the scent of pine or cedar. This compound is widely used in the fragrance and flavor industries due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1S)-(+)-3-Carene can be synthesized through several methods, including the catalytic hydrogenation of α-pinene, a common monoterpene found in turpentine. The reaction typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the distillation of turpentine oil. The process includes fractional distillation to separate this compound from other components based on their boiling points.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-(+)-3-Carene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carenone and other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield isomers such as isocamphane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-chlorocarene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: Carenone and other oxygenated derivatives.
Reduction: Isocamphane and other hydrogenated isomers.
Substitution: Halogenated carenes like 3-chlorocarene.
Aplicaciones Científicas De Investigación
(1S)-(+)-3-Carene has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1S)-(+)-3-Carene involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through modulation of inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines. Its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
α-Pinene: Another monoterpene found in turpentine, with a similar structure but different odor profile.
β-Pinene: Similar to α-pinene but with a distinct woody aroma.
Limonene: A monoterpene with a citrus scent, commonly found in citrus fruit peels.
Uniqueness
(1S)-(+)-3-Carene is unique due to its distinct sweet and pungent odor, making it highly valuable in the fragrance industry. Its specific chiral configuration also makes it a useful building block in asymmetric synthesis.
Propiedades
Fórmula molecular |
C10H16 |
|---|---|
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(1S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8?,9-/m0/s1 |
Clave InChI |
BQOFWKZOCNGFEC-GKAPJAKFSA-N |
SMILES isomérico |
CC1=CCC2[C@H](C1)C2(C)C |
SMILES canónico |
CC1=CCC2C(C1)C2(C)C |
Descripción física |
Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


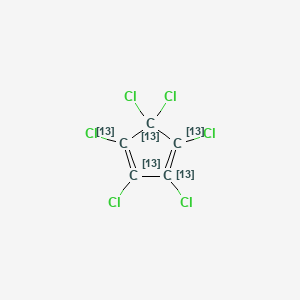
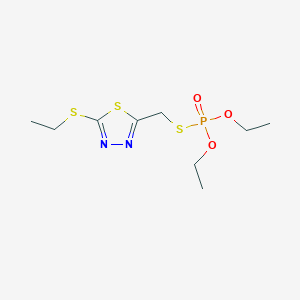
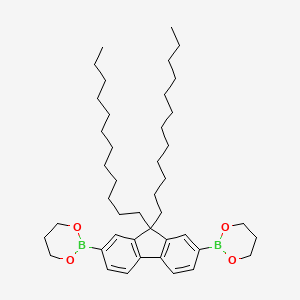
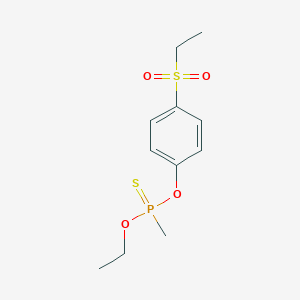
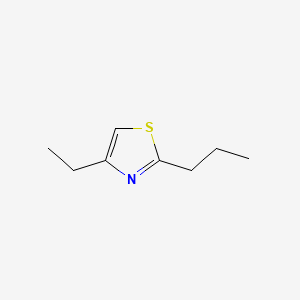
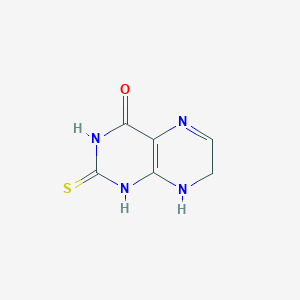
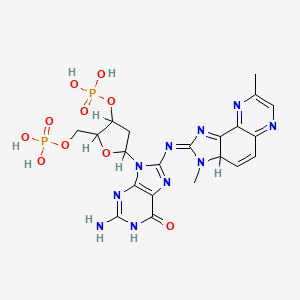
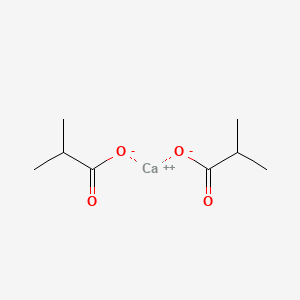
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
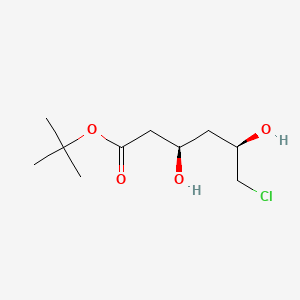
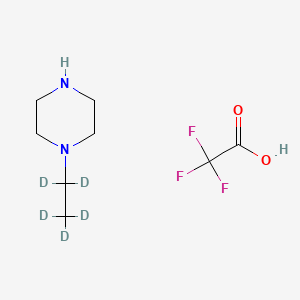
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
